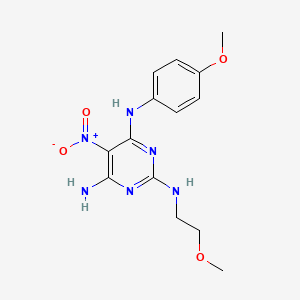

N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Description

N2-(2-Methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative characterized by a nitro group at position 5 and substituted amino groups at positions 2 and 4. The N2 position is modified with a 2-methoxyethyl chain, while the N4 position is substituted with a 4-methoxyphenyl group.

Molecular Formula: Estimated as C14H17N6O4 (molecular weight ≈ 333.33 g/mol).

Properties

IUPAC Name |

2-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O4/c1-23-8-7-16-14-18-12(15)11(20(21)22)13(19-14)17-9-3-5-10(24-2)6-4-9/h3-6H,7-8H2,1-2H3,(H4,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOYTWZEZNXSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H18N6O3

- Molecular Weight : 306.34 g/mol

- CAS Number : 799832-67-0

The compound features a pyrimidine ring substituted with methoxyethyl and methoxyphenyl groups, along with a nitro group at the 5-position. This unique structure contributes to its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : Human breast cancer (MX-1) and other mouse xenograft models.

- Mechanism of Action : The compound is thought to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR disrupts nucleotide synthesis, leading to reduced cell growth and increased apoptosis rates .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

- Dihydrofolate Reductase (DHFR) : Inhibition studies suggest that this compound effectively binds to the active site of DHFR, preventing its function and thereby affecting folate metabolism .

- Other Targets : Preliminary data suggest potential inhibition of other enzymes involved in cellular signaling pathways related to cancer progression.

Study 1: Apoptosis Induction in Cancer Cells

A study conducted on human MX-1 breast cancer cells demonstrated that treatment with this compound resulted in a significant induction of apoptosis. The effective concentration (EC50) was found to be approximately 10 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers.

Study 2: In Vivo Efficacy

In vivo experiments using mouse xenograft models indicated that the compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was observed over a treatment period of four weeks with daily administration .

Research Findings Summary Table

| Study | Cell Line/Model | Key Findings | EC50 (µM) |

|---|---|---|---|

| Study 1 | MX-1 Breast Cancer | Induction of apoptosis | 10 |

| Study 2 | Mouse Xenograft | Significant tumor size reduction | Not specified |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Q & A

Q. What are the established synthetic routes for N2-(2-methoxyethyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine, and how are reaction parameters optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Nitration of pyrimidine precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at position 5.

- Step 2 : Sequential nucleophilic substitutions at positions 2 and 4 using 2-methoxyethylamine and 4-methoxyaniline, respectively, in polar aprotic solvents (e.g., DMF or DMSO) .

- Optimization Strategies :

- Catalysts : Use of Pd-based catalysts or phase-transfer agents to enhance regioselectivity.

- Temperature : Reactions often proceed at 80–100°C for 12–24 hours to maximize conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Which spectroscopic and crystallographic methods are pivotal for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .

- Infrared Spectroscopy (IR) : Confirms nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z ~370–390) .

- X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., methoxyphenyl groups at ~12–86°) and intramolecular hydrogen bonds (N–H⋯N) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell lines) to isolate variables .

- Structural Analogs : Compare activity with derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify critical functional groups .

- Data Normalization : Use internal controls (e.g., IC₅₀ values normalized to reference drugs) to mitigate batch-to-batch variability.

Q. What computational strategies are employed to predict the interaction mechanisms between this compound and potential enzyme targets?

- Methodological Answer :

- Molecular Docking (AutoDock, Schrödinger) : Models binding poses with enzymes (e.g., kinases) using flexible ligand protocols .

- Molecular Dynamics (MD) Simulations : Analyzes stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS/AMBER) .

- QSAR Modeling : Correlates substituent electronic properties (Hammett σ constants) with bioactivity to guide optimization .

Q. What methodologies enable regioselective functionalization of the pyrimidine ring to enhance target specificity?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection of amines) during substitutions .

- Directed Metalation : Use of lithiation (n-BuLi) or Pd-catalyzed C–H activation to introduce groups at specific positions .

- Solvent Effects : Polar solvents (DMSO) favor SNAr reactions at electron-deficient positions (e.g., nitro-adjacent sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.